molecular formula C13H15NO3 B112886 Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate CAS No. 66207-08-7

Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No. B112886
CAS RN: 66207-08-7
M. Wt: 233.26 g/mol
InChI Key: PHSSLYCBJRMEEV-UHFFFAOYSA-N
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Description

Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is a chemical compound with the molecular formula C13H15NO3 . It has a molecular weight of 233.27 . The compound is typically stored in a refrigerator and is shipped at room temperature . It is a liquid in physical form .


Molecular Structure Analysis

The InChI code for Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is 1S/C13H15NO3/c15-13(14-7-6-11-12(8-14)17-11)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is a colorless to light orange to yellow clear liquid to slightly cloudy liquid . It has a boiling point of 146 °C at 0.4 mmHg and a flash point of 177 °C . The specific gravity of the compound at 20/20 is 1.20, and its refractive index is 1.54 .

Scientific Research Applications

Synthesis and Chemical Applications

Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, as part of the broader family of compounds, has been implicated in various chemical synthesis and applications. Studies highlight its potential as a versatile intermediate in the production of diverse chemical products. For instance, it has been noted that the oxidation of cyclohexene, which is structurally related to Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, can lead to a mixture of products with multiple functional groups, showcasing the compound's potential as a multifaceted intermediary in chemical synthesis (Cao et al., 2018). Moreover, it's a part of compounds used as a precursor or intermediate in synthesizing various biologically active heterocycles, indicating its importance in medicinal chemistry and drug development (Ibrahim, 2011).

Biological and Pharmacological Activities

Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate-related compounds have been found to possess significant biological and pharmacological activities. For instance, studies have demonstrated the anticancer potential of norcantharidin analogues, where structural modifications of these compounds exhibit promising anticancer activities (Deng & Tang, 2011). Furthermore, the compound has been associated with the synthesis of heterocyclic systems like 1,3,4-thia(oxa)diazoles, known for a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor activities (Lelyukh, 2019).

Photophysical and Material Science Applications

Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is also significant in the field of material science and photophysics. For instance, it is associated with the synthesis of fluorescent systems where its derivatives have been explored for their photophysical properties, suggesting its potential applications in creating advanced materials with specific fluorescence characteristics (Ibrahim, 2011).

Safety And Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Several precautionary statements are also associated with the compound, including P261, P280, P301, P302, P305, P312, P338, P351, P352 . These suggest measures to prevent exposure and provide guidance on what to do if exposure occurs .

properties

IUPAC Name

benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-13(14-7-6-11-12(8-14)17-11)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSSLYCBJRMEEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1O2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40525863
Record name Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40525863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

CAS RN

66207-08-7
Record name Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40525863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Chlorobenzoperoxoic acid (51.1 g, 228 mmol) was added portion wise to a solution of 5,6-dihydropyridine-1(2H)-carboxylate (33.0 g, 152 mmol) in DCM (200 mL) at 0° C. After 10 minutes at 0° C., the reaction was warmed to room temperature and stirred at room temperature for 4 hours. The reaction mixture was diluted with ether (800 mL), washed with 1N NaOH solution (2×200 mL), saturated N2SO3 solution (2×100 mL), brine (100 mL), dried (sodium sulfate) and concentrated in vacuo to give benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (35.0 g, 99%) as an oil.
Quantity
51.1 g
Type
reactant
Reaction Step One
Name
5,6-dihydropyridine-1(2H)-carboxylate
Quantity
33 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
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Quantity
800 mL
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of benzyl 5,6-dihydropyridine-1(2H)-carboxylate (9.93 g, 45.76 mmol) in CH2Cl2 (75 mL) was cooled to 0° C. Solid m-chloroperoxybenzoic acid (77%, 15.38 g, 1.5 equiv) was added. After 10 min, the reaction mixture was warmed slowly to rt. A white precipitate formed after 1 h. The reaction was complete after an additional hour of stirring. The mixture was diluted with ether (300 mL), washed by with 5% aq NaOH (2×40 mL), 25% aq Na2S2O3 solution (3×20 mL) and brine (30 mL), and dried over Na2SO4. After concentration, the residue was purified by flash chromatography to afford benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (7.87 g, 74% yield). MS ESI +ve m/z 234 (M+1).
Quantity
9.93 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
15.38 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A stirred solution of benzyl 3,6-dihydropyridine-1(2H)-carboxylate (20.0 g, 92.0 mmol) in dichloromethane (280 ml) was cooled to 0° C. A solution of m-chloroperoxybenzoic acid (22.5 g, approx. 130 mmol) in dichloromethane (560 ml) was added drop-wise and the resulting colourless reaction mixture warmed to room temperature. After an additional 4 h at room temperature (reaction complete by tlc using 50:50 hexane:ethyl acetate as eluent.) the reaction mixture was washed with aqueous potassium carbonate solution (5 wt %, 3×200 ml) and brine (200 ml). The organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to furnish benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate as a yellow oil (22.0 g; 100%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
22.5 g
Type
reactant
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Quantity
560 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
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Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
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Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Reactant of Route 4
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Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Reactant of Route 5
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Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Reactant of Route 6
Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Citations

For This Compound
1
Citations
DA Candito, TA Martinot, J Su, J Saurí… - … Process Research & …, 2022 - ACS Publications
The synthesis of a key spiroamine building block for a medicinal chemistry program is described. Key innovations were a regioselective epoxide ring opening and a late-stage Pictet–…
Number of citations: 2 pubs.acs.org

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